1-Chlorobicyclo[2.1.1]hexan-2-one
Description
Defining the Bicyclo[2.1.1]hexane Framework
The bicyclo[2.1.1]hexane skeleton is a saturated hydrocarbon with the molecular formula C₆H₁₀. It consists of a six-membered ring system constrained into a bicyclic structure by a one-carbon bridge. This arrangement results in a highly compact and rigid molecular architecture.
The defining feature of the bicyclo[2.1.1]hexane system is its significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³-hybridized carbon atoms and the eclipsing interactions between hydrogens on the bicyclic framework. The core structure features a nitrogen atom strategically positioned within the bicyclo[2.1.1]hexane framework, contributing to the inherent strain in the bicyclic system. The strain energy of these systems has been a subject of both experimental and computational studies, providing a quantitative measure of their thermodynamic instability relative to their acyclic counterparts. This inherent strain is a key determinant of their chemical reactivity, often leading to unusual and synthetically useful transformations.
In the realm of medicinal chemistry, the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a powerful tool. Bicyclo[2.1.1]hexanes have emerged as valuable saturated bioisosteres of ortho- and meta-substituted benzene (B151609) rings. researchgate.netacs.org The rigid, well-defined spatial arrangement of substituents on the bicyclo[2.1.1]hexane scaffold can mimic the orientation of substituents on an aromatic ring. nih.govrsc.orgrsc.orgnih.gov This substitution can lead to improved pharmacological properties, such as enhanced solubility, metabolic stability, and novel intellectual property. nih.gov The replacement of a flat aromatic ring with a three-dimensional bicyclic core can significantly alter a molecule's interaction with biological targets. chemrxiv.org
The drive to explore new chemical space has led to an increased focus on molecules with greater three-dimensionality. rsc.org The inclusion of more saturated and three-dimensional structures in drug discovery programs has been identified as a key goal of future pharmaceutical research. rsc.org Bicyclo[2.1.1]hexane systems are at the forefront of this movement. researchgate.netrsc.org Their rigid, non-planar structures provide a scaffold for the precise positioning of functional groups in three-dimensional space, a feature that is often difficult to achieve with more flexible acyclic or planar cyclic systems. This ability to create well-defined molecular shapes is crucial for designing molecules with high specificity for their biological targets.
Specific Research Focus on 1-Chlorobicyclo[2.1.1]hexan-2-one
Within the broader family of bicyclo[2.1.1]hexane derivatives, this compound stands out as a compound of particular synthetic and theoretical interest. Its structure combines the inherent strain of the bicyclic ketone with the electronic and steric influence of a chlorine atom at the bridgehead position.
Rationale for Investigation within Strained Bicyclic Ketones
The study of strained bicyclic ketones provides fundamental insights into the interplay of steric and electronic effects on chemical reactivity. The introduction of a chlorine atom at the 1-position of the bicyclo[2.1.1]hexan-2-one framework introduces a strong inductive effect and a potential leaving group, making it a valuable substrate for investigating a range of chemical transformations. Research into related 6-substituted exo-5-chlorobicyclo[2.1.1]hexanes has provided a foundation for understanding the chemistry of halogenated bicyclo[2.1.1]hexane systems. acs.org
Hypothesized Reactivity and Stereochemical Behavior due to 1-Chloro Substitution
The presence of the 1-chloro substituent is expected to significantly influence the reactivity and stereochemistry of bicyclo[2.1.1]hexan-2-one. The electron-withdrawing nature of the chlorine atom is likely to affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Furthermore, the stereochemistry of nucleophilic additions to the carbonyl group and reactions at the α-position are expected to be controlled by the rigid bicyclic framework and the steric bulk of the chlorine atom. Studies on the photochlorination of bicyclo[2.1.1]hexane have shown that substitution occurs selectively, suggesting that the introduction of a chlorine atom can direct subsequent reactions. acs.org The abstraction of hydrogen atoms from bicyclo[2.1.1]hexane by chlorine atoms has been found to be slightly faster than from cyclopentane (B165970), indicating the influence of the strained ring system on reactivity. cdnsciencepub.com Theoretical calculations on related systems, such as 4-halo-2-chlorobicyclo[2.1.1]hex-1-ene, have provided insights into the stability and rearrangement pathways of halogenated bicyclo[2.1.1]hexane derivatives. epa.gov
Structure
3D Structure
Properties
CAS No. |
58191-39-2 |
|---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
1-chlorobicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C6H7ClO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2 |
InChI Key |
LKHSEQVKCVCXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1=O)Cl |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 1 Chlorobicyclo 2.1.1 Hexan 2 One
Reactivity at the Carbonyl Center
The carbonyl group in 1-chlorobicyclo[2.1.1]hexan-2-one is a key site for a variety of chemical transformations. Its reactivity is influenced by the rigid, bicyclic structure, which dictates the stereochemical outcome of nucleophilic additions and allows for further derivatization.
The prediction and control of stereoselectivity in nucleophilic additions to carbonyl groups are of fundamental importance in organic synthesis. core.ac.uk In the case of bicyclic ketones like this compound, the two faces of the carbonyl group (the syn and anti faces relative to the longer bridge) can exhibit different levels of steric hindrance and electronic properties, leading to preferential attack from one side.
The reduction of the carbonyl group in bicyclo[2.1.1]hexan-2-one systems by hydride reagents has been a valuable probe for studying π-facial selectivity. core.ac.uk While steric effects are a well-recognized factor in controlling the direction of nucleophilic attack, long-range electronic effects can also play a significant, and sometimes dominant, role. core.ac.uk In these systems, the hydride can attack from the syn face (the same side as the C5-C6 bridge) or the anti face (the opposite side).
Studies on related bicyclic systems, such as bicyclo[2.2.1]heptan-7-ones and bicyclo[2.2.2]octan-2-ones, have shown that remote substituents can profoundly influence the stereochemical outcome of hydride reductions. core.ac.uk For bicyclo[2.1.1]hexan-2-ones, the environment around the carbonyl group is relatively isosteric, making it an excellent system to isolate and study these more subtle electronic effects. core.ac.uk
The bicyclo[2.1.1]hexan-2-one framework serves as a sensitive probe for investigating the influence of distant electronic modifications on π-facial selectivity during hydride reductions. core.ac.uk Research has shown that even when substituents are placed far from the reacting carbonyl center, they can exert a significant electronic influence that is transmitted through the rigid sigma framework of the molecule. core.ac.uk
For instance, in a series of 5-exo-substituted bicyclo[2.1.1]hexan-2-ones, the stereoselectivity of hydride reduction was found to be dependent on the electronic nature of the remote substituent. core.ac.uk Electron-withdrawing groups, such as cyano and ester functionalities, were observed to have a diminished preference for syn-face attack in the bicyclo[2.1.1]hexane system when compared to the analogous norbornyl system. core.ac.uk This suggests that the efficiency of electronic transmission is sensitive to the specific geometry of the bicyclic framework. core.ac.uk
Table 1: Stereoselectivity of Hydride Reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones
| Substituent (R) | % syn-attack Product | % anti-attack Product |
|---|---|---|
| CN | 75% | 25% |
| COOMe | 66% | 34% |
| CH2OH | 60% | 40% |
| CH2CH3 | 48% | 52% |
| H | 47% | 53% |
| F | 44% | 56% |
Data sourced from a study on remotely substituted 5-exo-bicyclo[2.1.1]hexan-2-one systems. core.ac.uk
The carbonyl group of this compound is a versatile handle for the synthesis of a variety of derivatives. For instance, it can undergo a Shapiro reaction, where treatment with a sulfonylhydrazine followed by a strong base like tert-butyllithium (B1211817) generates a vinyllithium (B1195746) intermediate. This intermediate can then be trapped with electrophiles to introduce new substituents at the 2-position. One example is the reaction with tributylchlorostannane to yield a stannylated derivative.
Furthermore, the ketone functionality can be converted to an epoxide, which can then undergo further reactions. researchgate.net These transformations open up pathways to a diverse range of substituted bicyclo[2.1.1]hexane frameworks, which are of interest as building blocks in medicinal chemistry due to their three-dimensional structures. researchgate.netrsc.org
Stereochemical Outcomes of Nucleophilic Additions
Reactivity Pertaining to the Chlorine Substituent
The chlorine atom at the bridgehead position of this compound exhibits reactivity characteristic of bridgehead halides in strained bicyclic systems.
Substitution reactions at the bridgehead carbon of bicyclic systems are often challenging due to the steric hindrance and the difficulty of forming carbocationic intermediates at these positions. However, under certain conditions, such as those involving radical or organometallic intermediates, substitution can be achieved.
In the case of the parent bicyclo[2.1.1]hexane, photochlorination has been shown to result in substitution primarily at the 2- and 3-positions of the ring. cdnsciencepub.com The reactivity of the bridgehead position in related bicyclic halides has been explored in electron transfer reactions. researchgate.net For instance, 1-iodobicyclo[2.2.2]octane undergoes a light-catalyzed SRN1 reaction with diphenylphosphide ions, while the corresponding 1-chloro derivative is unreactive under the same conditions. researchgate.net This highlights the influence of the halogen's identity on the reactivity of the bridgehead position.
Dehalogenation Studies
While specific dehalogenation studies on this compound are not extensively detailed in the surveyed literature, the reactivity of related compounds and the general behavior of α-halo ketones provide significant insight. The removal of a halogen atom from a bicyclic system has been documented, for instance, in the dehalogenation of the epimeric exo-5-chlorobicyclo[2.1.1]hexane-6-carboxylic acids to yield the corresponding bicyclo[2.1.1]hexane-exo-5-carboxylic acid researchgate.net.
The dehalogenation of α-halo ketones is a well-established transformation in organic chemistry that typically proceeds via reductive pathways to generate enolate intermediates wikipedia.org. These reactions can be initiated by one-electron or two-electron reducing agents wikipedia.org. The resulting site-specific enolates can then be trapped by electrophiles or undergo further reactions wikipedia.org. In the context of strained systems, dehalogenation can be challenging. For example, the reduction of 3,3-dichlorobicyclo[2.2.0]hexan-2-one with zinc and ammonium (B1175870) chloride in methanol (B129727) produced only a 25% yield of the monochlorinated product, 3-chlorobicyclo[2.2.0]hexan-2-one chempedia.info.
Common reagents and mechanisms for the reductive dehalogenation of α-monohalo ketones are summarized below.
Table 1: General Conditions for Reductive Dehalogenation of α-Halo Ketones
| Reducing Agent(s) | Proposed Mechanism | Product Type | Reference |
|---|---|---|---|
| Zinc-Copper Couple | Two-electron transfer | Zinc enolate | wikipedia.org |
| Samarium(II) Iodide | One-electron transfer | Samarium enolate | wikipedia.org |
Radical Reactions Involving the Chlorine Atom
Direct investigations into radical reactions involving the homolytic cleavage of the C-Cl bond in this compound are not prominently featured in the available literature. However, the general principles of radical chemistry for similar structures suggest plausible reaction pathways. A key transformation for other ketones involves their conversion to a trityl hydrazone, which, upon reaction with a reagent like t-butyl hypochlorite (B82951) (tBuOCl), collapses into an α-chlorocarbinyl radical researchgate.netnih.gov. This radical can then be trapped by a hydrogen atom source to complete a reductive halogenation sequence researchgate.netnih.gov. This process highlights the accessibility of the α-chlorocarbinyl radical intermediate, which would be central to any radical reaction initiated at the chlorine atom of this compound.
Conversely, radical reactions on the bicyclo[2.1.1]hexane skeleton itself are known. The photochlorination of bicyclo[2.1.1]hexane and 1-methylbicyclo[2.1.1]hexane involves the abstraction of a hydrogen atom by a chlorine radical to form a bicyclohexyl (B1666981) radical, followed by trapping with Cl₂ cdnsciencepub.com. While this describes the formation of a C-Cl bond rather than the reaction of one, it underscores the interaction of radical species with this strained bicyclic system cdnsciencepub.com.
Ring Rearrangements and Strained Bond Reactivity
The significant ring strain inherent to the bicyclo[2.1.1]hexane scaffold is a primary driver for its rearrangement chemistry. Both photochemical and catalytic conditions can induce profound transformations of the bicyclic core.
Photo-Induced Ring Opening Processes
The photochemical behavior of the bicyclo[2.1.1]hexane skeleton is characterized by ring-opening reactions. Studies on the parent compound, bicyclo[2.1.1]hexane-2-one, revealed that while gas-phase photolysis leads to decarbonylation, reactions in the condensed phase result predominantly in ring-opened products thieme-connect.com.
Further insight comes from the photolysis of exo-5-benzoylbicyclo[2.1.1]hexane researchgate.net. Irradiation of this compound is believed to proceed via an excited n-π* triplet state that undergoes a transannular hydrogen abstraction to form a diradical intermediate. This intermediate then leads to the formation of ring-opened products such as Δ²-cyclopentenylacetophenone researchgate.net. This type of transannular interaction is a plausible pathway for the photo-induced ring opening of this compound, where the excited ketone could abstract a hydrogen atom from within the strained ring system, initiating cleavage.
Thermal and Acid-Catalyzed Rearrangements within Bicyclo[2.1.1]hexane Systems
Acid catalysis provides a powerful method for rearranging the bicyclo[2.1.1]hexane skeleton, often leveraging the stability of carbocationic intermediates. A notable example is the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones via a pinacol (B44631) rearrangement acs.orgnih.gov. In this two-step process, a SmI₂-mediated pinacol coupling of a cyclobutanedione precursor first generates a bicyclic vicinal diol acs.orgnih.gov. Subsequent treatment with a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), selectively protonates one hydroxyl group, which departs to form a stable tertiary carbocation. A 1,2-alkyl shift then occurs to furnish the rearranged 1-substituted bicyclo[2.1.1]hexan-2-one product acs.orgnih.gov.
Thermally induced rearrangements are also observed in this system. For instance, certain tricyclic alcohols related to the bicyclo[2.1.1]hexane framework have been shown to rearrange thermally, involving the cleavage of a bridgehead carbon-carbon bond followed by a 1,5-hydride transfer to revert to the bicyclic ketone structure researchgate.net.
Table 2: Key Rearrangement Reactions in Bicyclo[2.1.1]hexane Systems
| Starting Material Type | Conditions | Key Intermediate | Product Type | Reference(s) |
|---|---|---|---|---|
| Bicyclic vicinal diol | p-TsOH | Tertiary carbocation | 1-Substituted bicyclo[2.1.1]hexan-2-one | acs.orgnih.gov |
| Tricyclic alcohol | Thermal | Diradical | Bicyclic ketone | researchgate.net |
Strain-Release Transformations
The bicyclo[2.1.1]hexane scaffold possesses significant ring strain, which is a defining feature of its reactivity and synthesis. Many modern synthetic routes to this framework rely on strain-release transformations, where a more highly strained precursor is converted into the bicyclo[2.1.1]hexane system nih.govacs.orgrsc.org.
A prominent strategy is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes nih.govacs.org. BCBs contain a highly strained central carbon-carbon bond. This bond can be cleaved through energy transfer, single-electron transfer (SET), or thermal activation to generate a 1,3-diradical intermediate nih.gov. In the presence of an alkene, this diradical is trapped in a stepwise cycloaddition to form the more stable bicyclo[2.1.1]hexane ring system nih.gov. This process is highly atom-economical and serves as a powerful method for accessing diverse, substituted bicyclo[2.1.1]hexanes nih.govrsc.org. The transformation highlights how the release of ring strain provides a strong thermodynamic driving force for the formation of the bicyclo[2.1.1]hexane core, and this inherent strain continues to influence its subsequent reactivity.
Stereochemical Analysis and Chiral Synthesis of 1 Chlorobicyclo 2.1.1 Hexan 2 One
Elucidation of Absolute and Relative Stereochemistry
The rigid and strained structure of bicyclo[2.1.1]hexane systems, such as 1-chlorobicyclo[2.1.1]hexan-2-one, makes their stereochemistry a subject of significant interest. The absolute configuration of related bicyclic ketones provides a basis for understanding the stereochemistry of this specific compound. For instance, the absolute stereochemistry of (+)-bicyclo[2.1.1]hexan-2-one has been established, which serves as a crucial reference for substituted derivatives. jst.go.jp
The relative stereochemistry in this compound is largely defined by the fixed geometry of the bicyclic framework, where the chlorine atom is at the C1 bridgehead and the ketone is at the C2 position. This rigid structure results from the fusion of a five-membered and a four-membered ring, leading to considerable ring strain. This strain has a direct impact on bond lengths and angles within the molecule.
Due to its chirality, 2-bromobicyclo[2.1.1]hexane can exist as enantiomers. doubtnut.comdoubtnut.com The synthesis of related 1-substituted bicyclo[2.1.1]hexan-2-ones has been achieved through methods like intramolecular [2+2] cycloaddition reactions, which can serve as a common intermediate for various 1,2-disubstituted bicyclo[2.1.1]hexanes. nih.govacs.org
Diastereoselectivity and Enantioselectivity in Synthetic Routes
The synthesis of substituted bicyclo[2.1.1]hexanes requires careful control over diastereoselectivity and enantioselectivity, especially when introducing multiple stereocenters. For this compound, synthetic strategies must dictate the stereochemical outcome during the formation of the bicyclic system or the introduction of the chloro and keto groups.
Photochemical [2+2] cycloadditions are a key method for constructing the bicyclo[2.1.1]hexane framework, and the stereochemistry of the starting materials directly influences the diastereoselectivity of the final product. chemrxiv.orgresearchgate.net For example, intramolecular photocycloadditions of hexa-1,5-dienes can yield bicyclo[2.1.1]hexanes with specific stereochemistry. researchgate.net A modular approach using photochemistry to create new 1,2-disubstituted bicyclo[2.1.1]hexane building blocks via [2+2] cycloaddition has been developed. researchgate.netrsc.org
Enantioselective synthesis of bicyclo[2.1.1]hexane derivatives can be achieved through various means, including the use of chiral auxiliaries. The effectiveness of these methods is measured by the enantiomeric excess (ee), indicating the prevalence of one enantiomer over the other. Catalyst-controlled chemodivergent synthesis is a powerful strategy for generating structurally distinct products from a single starting material by simply changing the catalyst. nih.gov
| Synthetic Method | Stereochemical Control | Typical Outcome |
| Photochemical [2+2] Cycloaddition | Substrate Stereochemistry | Diastereoselective formation of the bicyclic core. chemrxiv.orgresearchgate.net |
| Intramolecular Photocycloaddition | Starting Diene Stereochemistry | Stereospecific construction of the bicyclo[2.1.1]hexane skeleton. researchgate.net |
| Catalyst-Controlled Cycloaddition | Chiral Catalyst | High enantioselectivity in the formation of bicyclic products. nih.gov |
Chiral Pool Synthesis and Asymmetric Catalysis for Bicyclic Systems
Chiral pool synthesis is a valuable method for producing enantiomerically pure bicyclic compounds by starting with naturally occurring chiral molecules. For instance, proline, a readily available chiral amino acid, has been used to catalyze intramolecular aldol (B89426) reactions to produce bicyclic ketones. youtube.com
Asymmetric catalysis offers a versatile alternative, creating chiral molecules from achiral precursors. In the synthesis of this compound, asymmetric catalysis can be applied to establish key stereocenters with high enantioselectivity. nih.gov For example, chemoenzymatic cascade catalysis combines chemical and enzymatic reactions to enable the asymmetric synthesis of valuable chiral compounds. nih.gov The CBS reduction is a reliable catalytic asymmetric transformation that reduces prochiral ketones to chiral secondary alcohols with high enantioselectivity. youtube.com Asymmetric hydrogenation of ketones is another simple transformation that produces optically active secondary alcohols. nih.gov
The development of catalytic systems for the enantioselective synthesis of strained bicyclic systems is an ongoing area of research. bohrium.com Metal-catalyzed reactions, such as those using rhodium or copper, have demonstrated high levels of enantiocontrol in the formation of bicyclic structures. chemrxiv.orgnih.gov
| Approach | Description | Relevance to Bicyclic Systems |
| Chiral Pool Synthesis | Utilizes naturally abundant chiral molecules as starting points for synthesis. | Proline has been used to create chiral bicyclic ketones. youtube.com |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in chemical transformations. | Can establish key stereocenters with high enantiomeric excess in bicyclic structures. nih.gov |
| Chemoenzymatic Catalysis | Integrates chemical and biocatalytic steps for streamlined asymmetric synthesis. nih.gov | Offers a one-pot method for producing enantiopure cyclic ketones. nih.gov |
Conformational Dynamics and Stereoelectronic Effects
The conformational flexibility of bicyclo[2.1.1]hexane systems is highly restricted due to the significant strain in their fused-ring structure. This rigidity locks the molecule into a specific conformation, preventing the ring-flipping seen in more flexible systems like cyclohexane. This has profound effects on the molecule's reactivity and stereoelectronic properties. thieme-connect.com
Stereoelectronic effects are critical in defining the characteristics and reactivity of this compound. The alignment of the carbon-chlorine bond with the carbonyl group's π-system can impact the molecule's spectroscopic properties and its reactivity towards nucleophiles. The rigid framework of the bicyclo[2.1.1]hexane system dictates a precise geometric relationship between the chloro and keto groups, resulting in specific stereoelectronic interactions. core.ac.ukchemrxiv.orgchemrxiv.org
The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system has been used as a probe to study long-range electronic effects on π-face selectivity during hydride reduction. core.ac.ukias.ac.in These effects can be investigated using computational methods to understand the molecule's preferred geometry and electronic structure.
Theoretical and Computational Studies of 1 Chlorobicyclo 2.1.1 Hexan 2 One
Quantum Chemical Calculations of Electronic Structure and Stability
The bicyclo[2.1.1]hexan-2-one skeleton possesses a unique geometry where the carbonyl group is held in a sterically unbiased environment. core.ac.uk The introduction of a chlorine atom at the C1 bridgehead position significantly influences the electronic landscape. Due to its inductive electron-withdrawing nature, the chlorine atom is expected to lower the energy of the molecule's frontier molecular orbitals and increase the dipole moment. This electronic perturbation affects the reactivity of the carbonyl group, influencing its susceptibility to nucleophilic attack.
Table 1: Calculated Electronic Properties of Bicyclo[2.1.1]hexan-2-one Derivatives
| Property | Bicyclo[2.1.1]hexan-2-one (Parent) | 1-Chlorobicyclo[2.1.1]hexan-2-one (Predicted) |
|---|---|---|
| Dipole Moment (Debye) | ~2.9 D | > 3.0 D |
| LUMO Energy (eV) | High | Lowered |
| Electron Density at C2 (Carbonyl) | Normal | Reduced (more electrophilic) |
Note: Values for the parent compound are based on typical DFT calculations. Values for the chloro-derivative are predicted based on the known electronic effects of chlorine.
Mechanistic Probing via Computational Methods
Computational methods are indispensable for elucidating the mechanisms of reactions involving complex bicyclic systems. nih.gov By modeling the entire reaction coordinate, chemists can understand the step-by-step process of bond formation and cleavage.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). nih.gov For reactions of this compound, such as nucleophilic addition to the carbonyl group, computational chemists can locate the geometry of the highest energy point along the reaction path. DFT calculations can determine the structure of the transition state and confirm its nature by finding a single imaginary vibrational frequency. core.ac.uknih.gov For instance, in a hydride reduction, two transition states can be modeled: one for attack from the syn-face (towards the C5-C6 ethano bridge) and one for attack from the anti-face (towards the C4 methylene (B1212753) bridge). core.ac.uk The relative energies of these transition states determine the stereochemical outcome of the reaction.
Table 2: Illustrative Calculated Energy Profile for Hydride Addition to this compound (Relative Energies in kcal/mol)
| Species | syn-Attack Pathway | anti-Attack Pathway |
|---|---|---|
| Reactants (Ketone + Hydride) | 0.0 | 0.0 |
| Transition State (TS) | +10.2 | +11.5 |
| Product (Alcoholate) | -15.8 | -15.8 |
Note: This is a hypothetical table based on typical values for nucleophilic additions to bicyclic ketones. The lower activation barrier for the syn-attack pathway suggests it would be the kinetically favored route.
Predicting Stereochemical Outcomes through Computational Models
One of the most powerful applications of computational chemistry in this area is the prediction of stereoselectivity. The bicyclo[2.1.1]hexan-2-one system has been introduced as a probe to study long-range electronic effects on π-facial selectivity during nucleophilic additions. core.ac.ukias.ac.in Because the steric environment around the carbonyl group is largely symmetrical, electronic effects from substituents can dominate the stereochemical outcome. core.ac.uk
Computational models, ranging from semi-empirical to high-level DFT, can calculate the energy barriers for attack on the two distinct faces (syn and anti) of the carbonyl group. core.ac.uk For this compound, the electron-withdrawing chlorine at the bridgehead would exert a through-bond electronic effect, influencing the relative stability of the two possible transition states. Studies on related systems show that even simple hydride models can successfully reproduce experimental selectivities, highlighting the interplay of electrostatic and orbital interactions. core.ac.ukacs.org
Table 3: Predicted Stereoselectivity of Hydride Reduction using Different Computational Models
| Computational Model | Predicted Energy Difference (ΔE‡anti - ΔE‡syn) in kcal/mol | Predicted Major Product |
|---|---|---|
| AM1 (Semi-empirical) | -1.1 | syn-alcohol |
| B3LYP/6-31G* (DFT) | -1.3 | syn-alcohol |
| MP2/6-311+G (ab initio)** | -1.4 | syn-alcohol |
Note: A negative energy difference indicates that the transition state for syn-attack is lower in energy, leading to the syn-product. Data is illustrative.
Strain Energy Calculations and Correlation with Reactivity
Bicyclic systems like bicyclo[2.1.1]hexane are inherently strained due to the deviation of their bond angles from ideal tetrahedral or trigonal planar geometries. The total strain energy can be quantified computationally by comparing the molecule's calculated heat of formation with a hypothetical, strain-free analogue using group increments or isodesmic reactions. mdpi.com The strain energy of the bicyclo[2.1.1]hexane hydrocarbon is calculated to be approximately 38 kcal/mol. mdpi.com This high strain energy is a significant driving force in many of its chemical transformations, particularly ring-opening reactions. rsc.org Computational studies can correlate this strain with reactivity, explaining, for example, why reactions that release strain are particularly favorable. The introduction of a carbonyl group and a chlorine atom will subtly modify the strain energy, which can be precisely calculated using modern computational methods.
Table 4: Calculated Strain Energies of Related Bicyclic Hydrocarbons (kcal/mol)
| Compound | Calculated Strain Energy (W1BD Method) mdpi.com |
|---|---|
| Cyclohexane | 1.8 |
| Bicyclo[3.1.0]hexane | 32.4 |
| Bicyclo[2.1.1]hexane | 38.0 |
| Bicyclo[2.2.0]hexane | 54.1 |
| Bicyclo[1.1.1]pentane | 66.5 |
Computational Validation of Structural Features via Spectroscopic Correlations
A crucial test for the validity of a computed molecular structure is to compare its predicted spectroscopic properties with experimental data. mdpi.com For this compound, DFT calculations can predict its ¹³C and ¹H NMR chemical shifts, as well as its infrared (IR) vibrational frequencies. By correlating these calculated values with experimentally measured spectra, the accuracy of the computed geometry and electronic structure can be confirmed. For example, a good correlation between the calculated and experimental ¹³C NMR shifts for the bridgehead carbons (C1, C4), the carbonyl carbon (C2), and the methylene carbons would provide strong evidence for the correctness of the computational model. Studies on the parent bicyclo[2.1.1]hexan-2-one have been included in benchmark datasets for validating NMR chemical shift calculations. mdpi.com
Table 5: Hypothetical Correlation of Calculated vs. Experimental ¹³C NMR Shifts for this compound
| Carbon Atom | Calculated δ (ppm) (GIAO-B3LYP/6-31G*) | Experimental δ (ppm) |
|---|---|---|
| C1 | 75.2 | 74.8 |
| C2 (C=O) | 215.5 | 214.9 |
| C3 | 42.1 | 41.8 |
| C4 | 45.3 | 45.0 |
| C5 | 39.8 | 39.5 |
| C6 | 36.0 | 35.7 |
Note: This table is illustrative. Experimental data is not available in the provided sources. The strong linear correlation is typical for such analyses.
Advanced Applications in Molecular Design and Synthesis
1-Chlorobicyclo[2.1.1]hexan-2-one as a Key Synthon
A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound serves as a versatile synthon, providing a pre-organized, rigid core upon which greater molecular complexity can be built.
The inherent strain within the bicyclo[2.1.1]hexane system makes it a reactive intermediate for the formation of more elaborate polycyclic architectures. acs.orgowlstown.net The chloro and keto functionalities on the this compound scaffold provide convenient handles for a variety of chemical transformations. For instance, the ketone can be a site for nucleophilic additions or rearrangements, while the chlorine atom can be substituted or eliminated to introduce further diversity.
Recent synthetic strategies have demonstrated the utility of related bicyclo[2.1.1]hexanone derivatives in accessing complex molecules. One such approach involves a sequential samarium(II) iodide-mediated pinacol (B44631) coupling and an acid-catalyzed pinacol rearrangement to produce a range of 1-substituted bicyclo[2.1.1]hexan-5-ones. acs.orgacs.orgnih.gov These ketones are valuable intermediates for creating intricate, three-dimensional compounds. acs.orgacs.org The development of such methods highlights the potential of the bicyclo[2.1.1]hexane core in constructing novel and complex molecular frameworks. acs.orgacs.orgnih.gov
In drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. This involves systematically modifying the structure of a molecule and assessing the impact on its biological activity. Rigid scaffolds are particularly useful in SAR studies because they limit the conformational flexibility of a molecule, allowing for a more precise evaluation of how the spatial arrangement of functional groups affects interaction with a biological target. nih.gov
The bicyclo[2.1.1]hexane framework is an excellent example of such a rigid scaffold. nih.govenamine.net Its well-defined geometry provides a stable platform for the attachment of various substituents in specific orientations. By replacing more flexible carbocyclic or aromatic rings within a drug candidate with the bicyclo[2.1.1]hexane moiety, medicinal chemists can probe the optimal three-dimensional arrangement of pharmacophoric elements. acs.orgnih.gov This strategy can lead to improved potency, selectivity, and pharmacokinetic properties. For example, disubstituted bicyclo[2.1.1]hexanes are being explored as bioisosteres for ortho- and meta-substituted benzene (B151609) rings, which are common motifs in many pharmaceuticals. acs.orgnih.govrsc.orgresearchgate.net
The table below illustrates the use of bicyclo[2.1.1]hexane derivatives as rigid scaffolds in medicinal chemistry.
| Original Moiety | Bicyclo[2.1.1]hexane Bioisostere | Rationale for Replacement |
| ortho-Substituted Phenyl | 1,2-Disubstituted Bicyclo[2.1.1]hexane | Mimics the spatial orientation of substituents while introducing a more three-dimensional and potentially metabolically stable core. rsc.orgresearchgate.net |
| meta-Substituted Phenyl | 1,5-Disubstituted Bicyclo[2.1.1]hexane | Provides a rigid scaffold that can position functional groups in a similar spatial arrangement to a meta-substituted aromatic ring. acs.orgnih.gov |
| 1,3-Disubstituted Cyclopentane (B165970) | 2,5-Disubstituted Bicyclo[2.1.1]hexane | Acts as a rigidified version of the flexible cyclopentane ring, allowing for the exploration of specific conformations. nih.gov |
Development of New Chemical Space
The term "chemical space" refers to the entirety of all possible molecules. A significant goal in modern chemistry is to explore new regions of this space to discover molecules with novel properties and functions. This compound and related compounds are instrumental in this endeavor. chemrxiv.org
Traditional synthetic methods often favor the production of flat, aromatic compounds. The bicyclo[2.1.1]hexane scaffold provides a departure from this trend, enabling the exploration of unique three-dimensional substitution patterns that are less represented in existing compound libraries. rsc.orgbohrium.com The development of new synthetic routes to polysubstituted bicyclo[2.1.1]hexanes is a key area of research, as it opens up opportunities for novel molecular designs. rsc.orgbohrium.com Photocatalytic cycloaddition reactions, for instance, have been employed to create a variety of substitution patterns on the bicyclo[2.1.1]hexane core, providing access to previously inaccessible chemical space. rsc.orgbohrium.com
Future Research Directions in Strained Bicyclic Chemistry
The study of strained bicyclic compounds like this compound is a vibrant and evolving field of chemical research. Future investigations are likely to focus on several key areas:
Development of Novel Synthetic Methodologies: The creation of more efficient and versatile methods for the synthesis and functionalization of bicyclo[2.1.1]hexanes and other strained systems will continue to be a priority. rsc.org This includes the exploration of new catalytic systems, such as photoredox and transition metal catalysis, to enable previously challenging transformations. rsc.orgbohrium.com
Exploitation of Ring Strain: The inherent ring strain of these molecules is a powerful driving force for chemical reactions. acs.orgowlstown.netrsc.org Future research will likely seek to further harness this strain energy to develop novel cascade reactions and access even more complex molecular architectures. rsc.org
Applications in Materials Science: The rigid, rod-like nature of some bicyclic systems has led to their investigation as components in molecular scaffolding and nanoarchitectures. researchgate.net Further exploration of the materials science applications of functionalized bicyclo[2.1.1]hexanes is a promising avenue for future research.
Expansion of Bioisosteric Replacements: While bicyclo[2.1.1]hexanes are being investigated as bioisosteres for aromatic rings, there is potential to expand their application to mimic other common structural motifs in bioactive molecules. researchgate.net
The continued exploration of the chemistry of strained bicyclic compounds will undoubtedly lead to new discoveries and innovations in both fundamental and applied chemistry.
Q & A
Q. What are the optimized synthetic routes for 1-Chlorobicyclo[2.1.1]hexan-2-one?
Methodological Answer: The synthesis involves halogenation of bicyclo[2.1.1]hexan-2-one using organolithium reagents. For example, 3-chlorobicyclo[2.1.1]hexan-2-one is prepared via deprotonation of bicyclo[2.1.1]hexan-2-one with n-butyllithium in dry tetrahydrofuran (THF) at -78°C, followed by quenching with a chlorinating agent. Yields depend on reaction stoichiometry and temperature control. Characterization via NMR (e.g., 1H NMR signals at 1.60 ppm, doublet of doublets) and IR (carbonyl stretch at 1780 cm⁻¹) confirms product identity .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key spectroscopic features include:
- 1H NMR : Distinct splitting patterns due to the bicyclic framework (e.g., 1.60 ppm, J = 7.0 and 7.5 Hz for bridgehead protons) .
- IR : Elevated carbonyl stretch (1780 cm⁻¹) compared to linear ketones, indicating ring strain .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 54.90%, H: 5.63% for C₆H₇ClO) . Cross-validation with mass spectrometry or X-ray crystallography (if available) resolves ambiguities.
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: While specific data for the chloro derivative is limited, analogous ketones (e.g., hexan-2-one) suggest:
- Skin/Eye Exposure : Immediate washing with soap/water; use PPE (gloves, goggles) .
- Inhalation Risks : Work in a fume hood due to potential narcotic effects .
- Reactivity : Avoid open flames; the bicyclic structure may increase strain-driven reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in ring expansion reactions?
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example:
- Electrostatic Potential Maps : Highlight electrophilic chlorine’s impact on carbonyl polarization.
- Transition State Analysis : Compare activation barriers for competing pathways (e.g., nucleophilic attack at bridgehead vs. carbonyl positions). Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. How to address discrepancies in reported spectral data for chloro-substituted bicyclohexanones?
Methodological Answer: Contradictions in NMR/IR data (e.g., variable coupling constants) arise from solvent effects or impurities. Resolve via:
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Methodological Answer: The rigid bicyclic framework complicates asymmetric synthesis. Strategies include:
Q. How does the bicyclo[2.1.1]hexane framework influence the electronic environment of the ketone group?
Methodological Answer: Ring strain increases carbonyl electrophilicity, as evidenced by:
- IR Spectroscopy : Higher carbonyl frequency (1780 cm⁻¹ vs. ~1715 cm⁻¹ for acyclic ketones) .
- NMR Chemical Shifts : Deshielded carbonyl carbon in 13C NMR due to electron withdrawal.
- Reactivity Studies : Enhanced susceptibility to nucleophilic attack compared to less-strained analogs .
Data Contradictions & Future Directions
- Ecological Data Gaps : While hexan-2-one is non-hazardous to aquatic systems, the chloro derivative’s persistence/bioaccumulation remains unstudied. Recommend OECD 301/302 tests for biodegradation .
- Reaction Yields : Reported yields for 3-chlorobicyclo[2.1.1]hexan-2-one (unoptimized) suggest room for improvement via flow chemistry or microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
